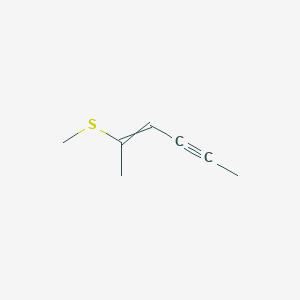
2-(Methylsulfanyl)hex-2-en-4-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)hex-2-en-4-yne is an organic compound with the molecular formula C7H10S It features both an alkyne and an alkene functional group, making it a versatile molecule in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)hex-2-en-4-yne can be achieved through several methods. One common approach involves the reaction of 2-bromo-4-pentyne with methylthiolate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)hex-2-en-4-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)hex-2-en-4-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfanyl)hex-2-en-4-yne depends on its specific application. In biological systems, it may interact with enzymes or proteins, leading to inhibition or activation of certain pathways. The presence of the alkyne and alkene groups allows it to participate in various chemical reactions, influencing its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Hexen-4-yne: Lacks the methylsulfanyl group, making it less reactive in certain reactions.
2-(Ethylsulfanyl)hex-2-en-4-yne: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.
Hex-2-en-4-ynoic acid: Contains a carboxylic acid group, leading to different chemical properties and reactivity.
Uniqueness
2-(Methylsulfanyl)hex-2-en-4-yne is unique due to the presence of both an alkyne and an alkene group along with a methylsulfanyl group
Propiedades
Número CAS |
60813-85-6 |
|---|---|
Fórmula molecular |
C7H10S |
Peso molecular |
126.22 g/mol |
Nombre IUPAC |
2-methylsulfanylhex-2-en-4-yne |
InChI |
InChI=1S/C7H10S/c1-4-5-6-7(2)8-3/h6H,1-3H3 |
Clave InChI |
OMDAKOBUVCPOKN-UHFFFAOYSA-N |
SMILES canónico |
CC#CC=C(C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B14597062.png)
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one](/img/structure/B14597067.png)
![N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B14597073.png)

![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
![N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide](/img/structure/B14597086.png)

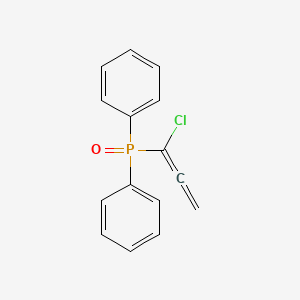
![Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-](/img/structure/B14597107.png)
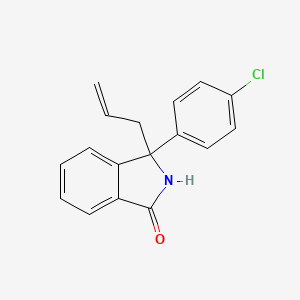

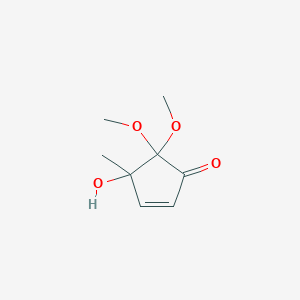
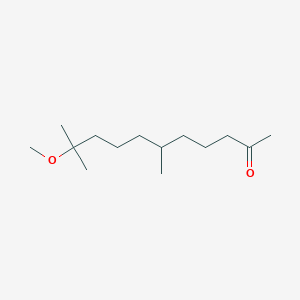
![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
